Picomolar Cellular Potency vs. Nanomolar IC50 of First-Generation Imatinib
In a head-to-head comparison, PD166326 (IC50 = 300 pM) inhibits the proliferation of Bcr-Abl-driven K562 cells with over 600-fold greater potency than imatinib (IC50 = 200 nM) [1]. This extreme cellular sensitivity highlights a significant differentiation in the therapeutic window, as concentrations toxic to non-Bcr-Abl cells are >1000-fold higher than those required for K562 cell inhibition [2].
| Evidence Dimension | Cell growth inhibition (IC50) |
|---|---|
| Target Compound Data | 300 pM |
| Comparator Or Baseline | Imatinib (STI571), 200 nM |
| Quantified Difference | ~667-fold more potent |
| Conditions | K562 human CML cell line; 48-hour treatment |
Why This Matters
For researchers studying CML, the picomolar potency of PD166326 enables experiments at much lower concentrations, reducing off-target effects and improving assay signal-to-noise ratios compared to imatinib.
- [1] Hur W, et al. A novel pyridopyrimidine inhibitor of abl kinase is a picomolar inhibitor of Bcr-abl-driven K562 cells and is effective against STI571-resistant Bcr-abl mutants. Clin Cancer Res. 2003 Apr;9(4):1451-60. View Source
- [2] Wolff NC, et al. PD166326, a novel tyrosine kinase inhibitor, has greater antileukemic activity than imatinib mesylate in a murine model of chronic myeloid leukemia. Blood. 2005;105(10):3995-4003. View Source
